Pipecolic acid

Vue d'ensemble

Description

. Il s'agit d'un dérivé d'acide carboxylique de la pipéridine et joue un rôle important dans divers processus biologiques. L'acide pipécolique est un précurseur crucial pour de nombreux métabolites secondaires microbiens, qui ont des applications pharmaceutiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide pipécolique peut être synthétisé par différentes méthodes. Une approche courante implique la conversion de la lysine en acide pipécolique. Ce processus peut se produire par deux voies principales : la perte du groupe α-amino de la lysine et l'incorporation de l'azote ε dans l'acide pipécolique, ou la perte d'azote ε et l'incorporation d'azote α . Une autre méthode implique l'utilisation d'enzymes purifiées et immobilisées, telles que la transaminase et la pyrroline-5-carboxylate réductase, pour atteindre des taux de conversion élevés .

Méthodes de production industrielle : La production industrielle d'acide pipécolique implique souvent des procédés biocatalytiques. Par exemple, une approche de stratégie double utilisant des enzymes purifiées et immobilisées a été développée pour produire efficacement de l'acide pipécolique. Cette méthode implique le couplage d'une transaminase capable de désamination ε-lysine avec une pyrroline-5-carboxylate réductase, atteignant des taux de conversion élevés et une durabilité grâce au recyclage des cofacteurs .

Analyse Des Réactions Chimiques

Chemical Reactions Involving Pipecolic Acid

This compound participates in several chemical reactions that are crucial for its biological functions and synthetic applications. Below is a detailed analysis of significant reactions involving this compound.

Chemical Transformations

This compound can undergo various chemical transformations that lead to the synthesis of derivatives with potential pharmacological applications:

-

Fluorination Reactions : Recent studies have explored diastereoselective synthesis of fluorinated analogs of this compound. For instance, 4,5-difluoropipecolic acids were synthesized using deoxyfluorination chemistry. This process involves rearrangement and elimination pathways, resulting in different diastereoisomers that exhibit distinct conformational preferences .

-

Formation of Zwitterions : At physiological pH, this compound can exist as a zwitterion due to the proton transfer from the carboxylic group to the nitrogen atom in the piperidine ring. This zwitterionic form is significant for its solubility and reactivity in biological systems .

Biological Reactions

This compound has been implicated in various biological processes:

-

Neuronal Effects : Studies indicate that this compound can induce apoptosis in neuronal cells, potentially contributing to conditions like hepatic encephalopathy. It influences calcium channel currents and can affect cell viability in a dose-dependent manner .

-

Plant Defense Mechanisms : In plants, this compound acts as a signaling molecule that enhances systemic acquired resistance (SAR) against pathogens. Its accumulation is triggered by pathogen invasion, suggesting its role as an immune regulator .

Applications De Recherche Scientifique

Plant Disease Resistance

Role in Systemic Acquired Resistance (SAR)

Pipecolic acid is recognized as a critical regulator of systemic acquired resistance (SAR) in plants. Research indicates that it enhances the plant's immune response against bacterial infections. For instance, studies on Arabidopsis thaliana and tobacco plants show that exogenous application of this compound leads to increased salicylic acid accumulation, which is vital for defense signaling pathways against pathogens like Pseudomonas syringae . The compound primes plants for rapid responses to infections by enhancing the expression of defense-related genes and promoting the synthesis of phytoalexins such as camalexin .

Mechanism of Action

The mechanism through which this compound operates involves the induction of free radicals that trigger further signaling pathways. This process not only prepares the plant for immediate defense but also contributes to long-term immunity by facilitating the synthesis of additional this compound and other signaling molecules like glycerol-3-phosphate .

Medical Applications

Diabetic Retinopathy (DR)

Recent studies have identified this compound as a potential therapeutic agent in managing diabetic retinopathy, a leading cause of vision loss. It has been shown to mitigate ferroptosis—a form of regulated cell death associated with oxidative stress—by inhibiting key signaling pathways such as YAP-GPX4 in diabetic models . In a clinical study involving diabetic patients, lower levels of this compound were correlated with disease severity, suggesting its role as a protective metabolite .

Biomarker for Head and Neck Cancer

A preliminary case-control study evaluated the sensitivity and specificity of salivary this compound levels in predicting head and neck squamous cell carcinoma (HNSCC). The results indicated significant differences in salivary this compound concentrations between cancer patients and healthy controls, with a sensitivity of 90% and specificity of 65% . This positions this compound as a promising biomarker for early detection of HNSCC.

Microbial Applications

Biosynthesis and Pharmaceutical Relevance

this compound is also significant in microbiology, where it serves as a precursor for various microbial secondary metabolites with pharmaceutical applications. Understanding its biosynthetic pathways can aid in mutasynthesis efforts to develop novel compounds with enhanced biological activities . The compound's role in microbial metabolism highlights its potential use in developing antibiotics and other therapeutic agents.

Summary Table: Applications of this compound

Mécanisme D'action

Pipecolic acid exerts its effects through various molecular targets and pathways. In plants, it regulates systemic acquired resistance by mediating the accumulation of this compound in response to pathogen infection. This process involves the lysine aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN1, which transfers the α-amino group of lysine to acceptor oxoacids, forming enaminic 2,3-dehydrothis compound. This intermediate is then converted to this compound by the reductase ornithine cyclodeaminase/μ-crystallin .

Comparaison Avec Des Composés Similaires

L'acide pipécolique est similaire à d'autres acides aminés non protéinogènes, tels que la proline et l'hydroxyproline. il est unique en raison de son rôle de précurseur de divers métabolites secondaires microbiens ayant des applications pharmaceutiques . Des composés similaires comprennent :

Proline : Un autre acide aminé cyclique avec une structure cyclique à cinq chaînons.

Hydroxyproline : Un dérivé hydroxylé de la proline.

Dicétopipérazines : Des dipeptides cycliques dérivés d'acides aminés, y compris l'acide pipécolique.

La structure et les fonctions biologiques uniques de l'acide pipécolique en font un composé précieux dans divers domaines de la recherche et de l'industrie.

Activité Biologique

Pipecolic acid (Pip) is a non-protein amino acid derived from lysine and has garnered attention for its diverse biological activities, particularly in plants and animals. This article explores its roles in plant immunity, neurobiology, and microbial applications, supported by relevant research findings and case studies.

1. Plant Immunity

Regulation of Systemic Acquired Resistance (SAR)

This compound plays a crucial role in the regulation of systemic acquired resistance (SAR) in plants. Research indicates that Pip accumulates significantly during pathogen attack, acting as a signaling molecule that enhances plant defense mechanisms. For instance, in Arabidopsis thaliana, Pip levels increase dramatically upon infection with hemibiotrophic bacterial pathogens, suggesting its involvement in both local and systemic immune responses .

Table 1: Accumulation of this compound in Response to Pathogen Inoculation

| Time Post-Inoculation | Concentration of Pip (µM) | Other Amino Acids (µM) |

|---|---|---|

| 0 hours | 0 | Varies |

| 6 hours | 1.5 | Phe: 2, Gly: 3 |

| 24 hours | 5.0 | Lys: 0.5 |

| 48 hours | 10.5 | Ala: 1.0 |

The data shows that Pip levels can increase up to sevenfold within 48 hours post-inoculation, while other amino acids either remain stable or decrease .

Mechanistic Insights

The biosynthesis of Pip is regulated by the ALD1 gene, which encodes an aminotransferase responsible for converting lysine to this compound. Mutant plants lacking ALD1 show significant defects in SAR, further confirming the importance of Pip in plant immunity . Moreover, exogenous application of Pip has been shown to restore resistance in these mutants, highlighting its potential as a biostimulant for enhancing plant defenses against pathogens.

2. Neurobiological Effects

GABA-Mimetic Activity

In animal systems, this compound exhibits GABA-mimetic properties, influencing neurotransmission and potentially affecting behavioral outcomes. Studies suggest that Pip can modulate GABA receptors, similar to other known GABA analogs . This activity raises interest in its potential therapeutic applications for conditions related to neuroinflammation and anxiety disorders.

Case Study: Neuroinflammation Model

A study involving mice demonstrated that treatment with this compound reduced sucrose consumption in a neuroinflammation model, indicating its influence on appetite regulation through GABAergic pathways. The results suggest that Pip could serve as a modulator for feeding behavior under stress conditions .

3. Microbial Applications

Role as a Compatible Solute

This compound has been identified as a compatible solute in certain microorganisms such as Corynebacterium glutamicum. It helps these bacteria maintain cellular function under hyper-osmotic stress conditions, facilitating growth and survival in challenging environments . This characteristic is particularly valuable in biotechnological applications where microbial resilience is crucial.

Table 2: Effects of this compound on Microbial Growth Under Stress Conditions

| Condition | Control Growth Rate (%) | Growth Rate with Pip (%) |

|---|---|---|

| Normal | 100 | 100 |

| Hyper-Osmotic Stress | 30 | 60 |

The addition of Pip significantly improved growth rates under hyper-osmotic stress, demonstrating its utility as an additive in microbial fermentation processes .

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways of pipecolic acid in humans and microbes?

this compound is synthesized via distinct lysine degradation pathways. In humans, L-lysine is converted to this compound through the pipecolate pathway , bypassing the saccharopine route. Isotopic tracing using L-(U-¹⁴C)-lysine in hyperlysinemia patients confirmed this pathway, with labeled this compound detected in urine . In microbes, two routes exist: (1) via D¹-piperideine-2-carboxylic acid (P2C) from L-lysine’s α-amino group, or (2) via D¹-piperideine-6-carboxylic acid (P6C) from the ε-amino group, depending on the organism. Microbial pathways often involve enzymes like lysine cyclodeaminase .

Q. How can this compound be accurately quantified in physiological fluids given its low colorimetric reactivity?

Traditional ion-exchange chromatography with ninhydrin detection underestimates this compound due to its low color yield (1.21 vs. leucine’s 27.6). Advanced methods include:

- Liquid chromatography-mass spectrometry (LC-MS) for high sensitivity.

- Isotope dilution assays using ¹⁴C-labeled standards.

- Derivatization techniques (e.g., dansyl chloride) to enhance detectability .

Q. What experimental models are used to study this compound’s role in lysine metabolism disorders like hyperlysinemia?

- Human clinical studies : Administer L-(U-¹⁴C)-lysine to patients and measure urinary metabolites (e.g., this compound, α-acetyllysine) via radioisotope tracking .

- Animal models : Use knockout rodents with defective saccharopine pathway enzymes to mimic hyperlysinemia and assess compensatory pipecolate pathway activity .

Advanced Research Questions

Q. How can contradictory findings about lysine-to-pipecolic acid conversion (L- vs. D-lysine as precursors) be resolved?

Early rat studies suggested D-lysine is the primary precursor, but human studies in hyperlysinemia patients confirmed L-lysine conversion. To reconcile this:

- Conduct species-specific enzyme assays (e.g., lysine racemase activity in rats vs. humans).

- Use dual isotopic labeling (³H-L-lysine and ¹⁴C-D-lysine) to track contributions in vivo .

Q. What strategies enable rational engineering of enzymes like L-pipecolic acid hydroxylase for biocatalytic applications?

Soluble variants of membrane-bound enzymes (e.g., Xenorhabdus doucetiae L-pipecolic acid hydroxylase) can be designed using:

- α-Helix Rule : Modify hydrophobic residues to enhance solubility.

- Hydropathy Contradiction Rule : Replace conflicting residues (e.g., Asp-158→Ser) to improve stability. Validate engineered enzymes via crystallography and activity assays toward substrates like cis-5-hydroxy-L-pipecolic acid .

Q. How does this compound contribute to systemic acquired resistance (SAR) in plants?

this compound derivatives (e.g., N-hydroxy this compound) are critical for SAR signaling. Methodologies include:

- Genetic knockouts : Disrupt ALD1 (pipecolate biosynthesis gene) in Arabidopsis to abolish SAR.

- Metabolite profiling : Quantify this compound levels in phloem exudates after pathogen challenge.

- Transcriptomics : Identify SAR-related genes upregulated by this compound treatment .

Q. What is this compound’s role in malaria pathogenesis, and how can this be experimentally validated?

Plasmodium-infected hosts exhibit elevated this compound levels, potentially contributing to neurological symptoms. Investigate via:

- Targeted metabolomics : Compare plasma this compound in P. berghei-infected vs. control mice.

- Blood-brain barrier (BBB) assays : Test this compound’s effect on BBB integrity using in vitro models (e.g., endothelial cell monolayers) .

Q. What synthetic applications of this compound are emerging in asymmetric catalysis?

this compound serves as:

- Chiral scaffolds : For synthesizing β-turn mimics in peptidomimetics.

- Organocatalysts : Enantioselective aldol reactions using this compound-derived catalysts. Key methodologies include NMR-based stereochemical analysis and X-ray crystallography to confirm product configurations .

Q. Methodological Considerations

Propriétés

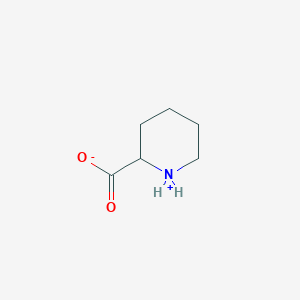

IUPAC Name |

piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) | |

| Record name | Pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40862144 | |

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

314 mg/mL | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

535-75-1, 3105-95-1, 4043-87-2 | |

| Record name | Pipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipecolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipecolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPECOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H254GW7PVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

264 °C | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.